2-Methyl-3-heptanone 2-Methyl-3-heptanone 2-Methyl-3-heptanone is a colorless to light yellow liquid. It is one of the trace taste- and odor-causing organic compounds present in natural water.
2-Methyl-3-heptanone, also known as butyl isopropyl ketone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2-Methyl-3-heptanone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-3-heptanone is primarily located in the cytoplasm. 2-Methyl-3-heptanone has a fruity, green, and leafy taste.
Brand Name: Vulcanchem
CAS No.: 13019-20-0
VCID: VC20957923
InChI: InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
SMILES: CCCCC(=O)C(C)C
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

2-Methyl-3-heptanone

CAS No.: 13019-20-0

Cat. No.: VC20957923

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-heptanone - 13019-20-0

Specification

Description 2-Methyl-3-heptanone is a colorless to light yellow liquid. It is one of the trace taste- and odor-causing organic compounds present in natural water.
2-Methyl-3-heptanone, also known as butyl isopropyl ketone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2-Methyl-3-heptanone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-3-heptanone is primarily located in the cytoplasm. 2-Methyl-3-heptanone has a fruity, green, and leafy taste.
CAS No. 13019-20-0
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 2-methylheptan-3-one
Standard InChI InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key XYYMFUCZDNNGFS-UHFFFAOYSA-N
SMILES CCCCC(=O)C(C)C
Canonical SMILES CCCCC(=O)C(C)C
Boiling Point 158.0 °C

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